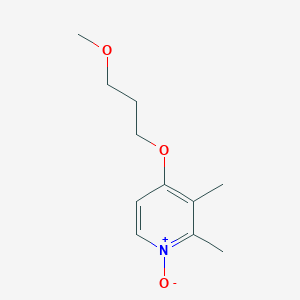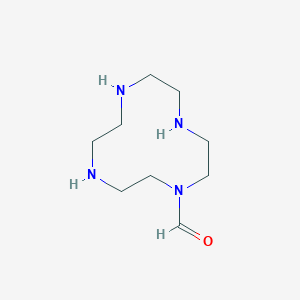
クロラムフェニコールナトリウムスクシネート
概要
説明
クロラムフェニコールナトリウムスクシネート: は、重症細菌感染症の治療に用いられる広域スペクトル抗生物質です。これはクロラムフェニコールのエステルプロドラッグであり、つまり体内では活性型であるクロラムフェニコールに変換されます。 クロラムフェニコールナトリウムスクシネートは、クロラムフェニコールに比べて溶解度が高いため、特に静脈内投与に有用です .
作用機序
クロラムフェニコールナトリウムスクシネートは、クロラムフェニコールに加水分解され、細菌リボソームの50Sリボソームサブユニットに結合します。この結合は、ペプチジル転移酵素活性を阻害し、タンパク質合成中のペプチド結合の形成を阻止します。 その結果、細菌の増殖が停止します .
科学的研究の応用
Chemistry: Chloramphenicol sodium succinate is used in molecular biology for bacterial selection in genetic experiments. It is also employed in the synthesis of various derivatives for research purposes .
Biology: In biological research, chloramphenicol sodium succinate is used to study bacterial protein synthesis and the mechanisms of antibiotic resistance .
Medicine: Clinically, chloramphenicol sodium succinate is used to treat severe infections caused by susceptible bacteria, including meningitis, typhoid fever, and rickettsial infections .
Industry: In the pharmaceutical industry, chloramphenicol sodium succinate is used in the formulation of injectable antibiotics due to its solubility and stability .
生化学分析
Biochemical Properties
Chloramphenicol sodium succinate is hydrolyzed into the active form, chloramphenicol, in the body . Chloramphenicol binds to bacterial ribosomes and prevents translation . It resembles uridine-5’-phosphate and binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli, which prevents translation .
Cellular Effects
Chloramphenicol sodium succinate, once converted to chloramphenicol, has a broad-spectrum antibiotic effect. It inhibits bacterial protein synthesis by binding to the bacterial ribosome and preventing translation . This action can affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Chloramphenicol sodium succinate involves its conversion to Chloramphenicol, which then binds to bacterial ribosomes and inhibits protein synthesis . Chloramphenicol binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli, preventing translation .
Temporal Effects in Laboratory Settings
The effects of Chloramphenicol sodium succinate change over time in laboratory settings. It is hydrolyzed into the active form, Chloramphenicol, in the body . The bioavailability of Chloramphenicol after intravenous administration of the succinate ester averages approximately 70%, but the range is quite variable .
Dosage Effects in Animal Models
The effects of Chloramphenicol sodium succinate vary with different dosages in animal models .
Metabolic Pathways
Chloramphenicol sodium succinate is metabolized (hydrolyzed) by esterases in the body to active Chloramphenicol . Most of a Chloramphenicol dose is metabolized by the liver to inactive products, the chief metabolite being a glucuronide conjugate .
Transport and Distribution
Chloramphenicol sodium succinate, once converted to Chloramphenicol, is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta .
Subcellular Localization
Chloramphenicol sodium succinate, once converted to Chloramphenicol, is a small molecule that diffuses well into many body tissues including cerebral spinal fluid (CSF) - even in the absence of inflamed meninges, eye, pleural fluid, synovial fluid, ascitic fluid, liver, and kidneys .
準備方法
合成経路と反応条件: クロラムフェニコールナトリウムスクシネートは、有機アミン触媒の存在下、クロラムフェニコールをコハク酸無水物とエステル化することにより合成されます。 この反応は、クロラムフェニコールのヒドロキシル基とコハク酸無水物のカルボキシル基の間でエステル結合が形成されることを伴います .
工業的製造方法: 工業的には、クロラムフェニコールナトリウムスクシネートは、クロラムフェニコールを適切な溶媒に溶解し、制御された条件下でコハク酸無水物と反応させることにより製造されます。 その後、生成物を精製し、医薬品用途のためにナトリウム塩に変換します .
化学反応の分析
反応の種類: クロラムフェニコールナトリウムスクシネートは、加水分解を受けて活性型クロラムフェニコールを放出します。 この加水分解は、体内にあるエステラーゼによって触媒されます .
一般的な試薬と条件:
加水分解: クロラムフェニコールナトリウムスクシネートの加水分解に関与する主な試薬は、水とエステラーゼです。
主な生成物: 加水分解の主な生成物はクロラムフェニコールであり、細菌タンパク質合成を阻害することで抗生物質効果を発揮します .
科学研究への応用
化学: クロラムフェニコールナトリウムスクシネートは、遺伝子実験における細菌選択のために分子生物学で用いられます。 また、研究目的でさまざまな誘導体の合成にも使用されています .
生物学: 生物学的研究では、クロラムフェニコールナトリウムスクシネートは、細菌タンパク質合成と抗生物質耐性機構の研究に用いられます .
医学: 臨床的には、クロラムフェニコールナトリウムスクシネートは、髄膜炎、腸チフス、リケッチア感染症など、感受性のある細菌によって引き起こされる重症感染症の治療に用いられます .
産業: 製薬業界では、クロラムフェニコールナトリウムスクシネートは、その溶解性と安定性のために、注射用抗生物質の製剤に用いられています .
類似化合物との比較
類似化合物:
クロラムフェニコール: クロラムフェニコールナトリウムスクシネートの活性型であり、経口および局所投与に使用されます.
クロラムフェニコールパルミテート: 経口投与に使用されるクロラムフェニコールのエステルプロドラッグ.
独自性: クロラムフェニコールナトリウムスクシネートは、その溶解性と静脈内投与に適しているという点でユニークです。 経口投与されるクロラムフェニコールパルミテートとは異なり、クロラムフェニコールナトリウムスクシネートは、迅速かつ制御された抗生物質投与を必要とする重症感染症に適しています .
特性
CAS番号 |
982-57-0 |
|---|---|
分子式 |
C15H16Cl2N2O8.Na C15H16Cl2N2NaO8 |
分子量 |
446.2 g/mol |
IUPAC名 |
sodium;4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate |
InChI |
InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/t10-,13-;/m1./s1 |
InChIキー |
OQAWGHRXAVKAIG-HTMVYDOJSA-N |
SMILES |
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |
異性体SMILES |
C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na] |
正規SMILES |
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na] |
外観 |
White solid |
Key on ui other cas no. |
982-57-0 |
物理的記述 |
Chloramphenicol sodium succinate is a white powder. (NTP, 1992) |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
3544-94-3 (Parent) |
溶解性 |
greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) |
同義語 |
1-[(2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Sodium Salt; Mono[(2R,3R)-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Monosodium Salt; Betamicetin; Chloramphen |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chloramphenicol sodium succinate is a prodrug that is hydrolyzed in vivo to Chloramphenicol. [] Chloramphenicol acts by reversibly binding to the 50S subunit of bacterial ribosomes, specifically targeting the peptidyl transferase activity. [] This binding interferes with the elongation process of protein synthesis, effectively preventing bacterial cell growth. []
ANone: While a detailed spectroscopic analysis is not provided in these abstracts, Chloramphenicol sodium succinate is the sodium succinate ester of Chloramphenicol. This means a succinic acid moiety is attached to the Chloramphenicol molecule, and the carboxyl group of succinic acid is present in its sodium salt form.
A: Research suggests Chloramphenicol sodium succinate can be loaded onto silicone hydrogel contact lenses, demonstrating potential for sustained release in treating ocular bacterial infections. [] The drug release was found to be directly proportional to the loading concentration. []
ANone: Chloramphenicol sodium succinate is not known to possess catalytic properties. Its primary application stems from the antibacterial activity of its active metabolite, Chloramphenicol.
ANone: The provided abstracts do not delve into computational chemistry studies or QSAR models for Chloramphenicol sodium succinate.
A: Information regarding the stability of different Chloramphenicol sodium succinate formulations is limited in the abstracts. One study mentions that Chloramphenicol sodium succinate can be hydrolyzed to active Chloramphenicol in ventricular fluid. []
ANone: The provided research abstracts do not specifically address SHE regulations concerning Chloramphenicol sodium succinate.
A: Chloramphenicol sodium succinate, when administered intramuscularly, is well absorbed and achieves therapeutic levels in the blood. [] Studies in children showed peak blood levels comparable to those achieved with intravenous administration, suggesting efficient absorption from muscle tissue. []
A: In a study on adult horses, the mean bioavailability of Chloramphenicol base after oral administration was found to be 28%, significantly lower than the bioavailability achieved with intravenous Chloramphenicol sodium succinate. []
A: Age significantly impacts the pharmacokinetics of Chloramphenicol in foals. Studies show that elimination half-life (t1/2 beta) decreases significantly from 5.29 hours in one-day-old foals to 0.34 hours in 42-day-old foals, indicating faster clearance with increasing age. [] This highlights the importance of age-specific dosing regimens for this drug in horses.
A: Hemodialysis can significantly increase the total body clearance (ClTB) of Chloramphenicol, especially in patients with compromised liver function. [] This increase in clearance during dialysis necessitates careful monitoring of drug levels and potential dose adjustments. []
A: Studies suggest that treatment of bacterial meningitis in children with intramuscular Chloramphenicol sodium succinate, combined with oral probenecid and chloramphenicol palmitate, can be as effective as intravenous administration of Chloramphenicol. [] This suggests that alternative routes of administration can be considered for this condition.
A: While the provided abstracts do not extensively cover resistance mechanisms, one study investigating Haemophilus species bacteremia in adults highlights a concerning trend of increasing resistance to Chloramphenicol. [] This underscores the importance of monitoring resistance patterns and adapting treatment strategies accordingly.
A: One study explored the possibility of using silicone hydrogel contact lenses as a sustained-release platform for Chloramphenicol sodium succinate in treating ocular infections. [] This approach holds promise for improving patient compliance and achieving targeted drug delivery to the eye.
ANone: The provided abstracts do not discuss specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects associated with Chloramphenicol sodium succinate.
ANone: Several analytical methods are mentioned in the research for measuring Chloramphenicol and its metabolites in various biological matrices:
- High-Performance Liquid Chromatography (HPLC): Utilized for determining Chloramphenicol concentrations in plasma and milk. [, , , ]
- Microbiological Assay: Used to determine plasma chloramphenicol concentrations. []
- Chloramphenicol-ELISA: Employed for monitoring serum chloramphenicol concentrations. []
- Chemical Colorimetric Method: Used to quantify plasma chloramphenicol levels. []
A: Yes, radial-compression liquid chromatography allows for the direct and simultaneous measurement of Chloramphenicol and its monosuccinate ester in minute plasma samples (as small as 10 μL). [] This method offers a rapid and efficient way to analyze both compounds in clinical settings.
ANone: The environmental impact and degradation of Chloramphenicol sodium succinate are not discussed in the provided abstracts.
ANone: The provided abstracts do not discuss studies specifically addressing the dissolution rate or solubility of Chloramphenicol sodium succinate in various media.
A: While not extensively detailed, some abstracts mention validation parameters like accuracy, precision, and specificity for the employed analytical methods, emphasizing the importance of reliable and robust analytical techniques. [, ]
ANone: The research papers provided do not delve into the specifics of quality control and assurance measures during the development, manufacturing, or distribution of Chloramphenicol sodium succinate.
ANone: The abstracts do not discuss the potential of Chloramphenicol sodium succinate to induce an immune response or any strategies to address immunogenicity concerns.
ANone: The research provided does not provide information on interactions between Chloramphenicol sodium succinate and drug transporters.
A: Contrary to its effects observed in other species, Chloramphenicol, even at doses causing a significant decrease in the activity of hepatic biotransformation enzymes (aniline hydroxylase and ethylmorphine N-demethylase), did not prolong the duration of pentobarbital or ketamine/xylazine anesthesia in guinea pigs. [] This suggests species-specific differences in drug interactions and highlights the importance of considering species-specific metabolism when extrapolating data.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)





![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

